molecular formula C15H14Cl2N2 B2489285 N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide CAS No. 400086-41-1

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide

Cat. No. B2489285
CAS RN: 400086-41-1
M. Wt: 293.19
InChI Key: WJKJRZCEHRIASN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide, also known as DCPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCPIB belongs to the class of benzenecarboximidamide compounds and is known for its ability to selectively inhibit volume-regulated anion channels (VRACs).

Scientific Research Applications

Applications in Crystal Structure Analysis

The compound N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide is utilized in the pesticide industry, specifically as a formamidine pesticide. It exhibits distinct molecular conformations and interactions within crystal structures. For instance, in one study, the compound demonstrated two independent and conformationally similar molecules within its asymmetric unit. The crystal structure displayed stabilization through a C—H⋯N hydrogen bond along with weak intermolecular C—H⋯π and π–π interactions, leading to the formation of one-dimensional chains. This kind of detailed analysis helps in understanding the compound's properties and potential applications (Lee et al., 2013).

Role in Environmental Sciences

This compound is also a focus in environmental studies, particularly concerning its behavior in soil and its potential for groundwater contamination. For example, the leaching processes of the compound were scrutinized in a greenhouse setting, where it was observed that the compound, along with others, exhibited a rapid transport through the soil, indicating a heightened potential for groundwater pollution. This study underscores the compound's environmental impact and the importance of monitoring and managing its usage (González-Pradas et al., 2002).

Utilization in Bioremediation Technology

The compound is also pivotal in bioremediation research, particularly in enhancing the bioavailability of certain contaminants in the soil to promote their degradation and mineralization. One innovative approach involves the use of a double system composed of hydroxypropyl-β-cyclodextrin and a two-member bacterial consortium. This system demonstrated significant success in promoting the biodegradation of this compound to CO2, indicating its effectiveness in remediation strategies (Villaverde et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy .

Mode of Action

DCMU acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of PSII . This action prevents the electron flow from PSII to plastoquinone, disrupting the photosynthetic electron transport chain . This interruption reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of PSII by DCMU affects the photosynthetic electron transport chain , a crucial part of the photosynthesis process . This disruption prevents the production of ATP and NADPH, molecules essential for the Calvin cycle, which converts carbon dioxide into glucose . As a result, the plant’s growth and development are severely hindered .

Result of Action

The inhibition of photosynthesis by DCMU leads to a reduction in plant growth and development . In addition, DCMU has been found to modulate the expression of microRNA in human immune cells, particularly CD8+ T cells, in a dose-dependent manner, leading to a specific pattern of gene expression and consequently to a diminished cytokine and granzyme B secretions . This modulation reduces the cytotoxic activity of CD8+ T cells against cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness as a herbicide can be influenced by factors such as soil type, temperature, and rainfall . Furthermore, DCMU’s environmental persistence and potential for bioaccumulation pose concerns for its ecological impact .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves predicting the potential applications and research directions for the compound .

properties

IUPAC Name

N'-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2/c1-9-5-10(2)7-11(6-9)15(18)19-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKJRZCEHRIASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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